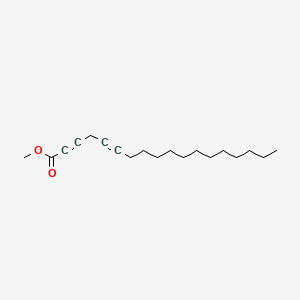
Methyl 2,5-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,5-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 2,5-octadecadiynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as halides (e.g., bromine or chlorine) can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,5-octadecadiynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which methyl 2,5-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s triple bonds can also participate in various chemical reactions, leading to the formation of reactive intermediates that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-octadecadiynoate
- Methyl 2,6-octadecadiynoate
- Methyl 2,5-hexadecadiynoate
Uniqueness
Methyl 2,5-octadecadiynoate is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.
Propiedades
Número CAS |
57156-91-9 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-2,5-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-13,16H2,1-2H3 |
Clave InChI |
XQDLQQYTXOVDQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


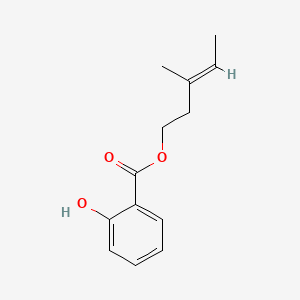
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
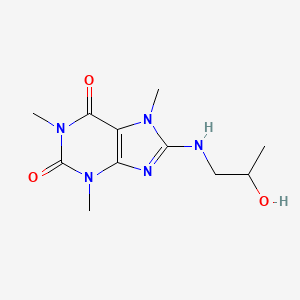

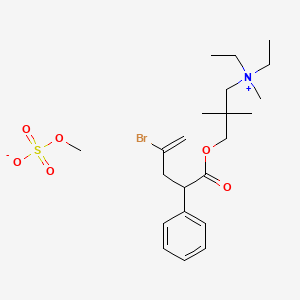
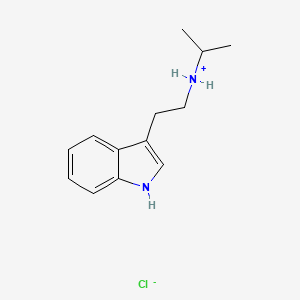
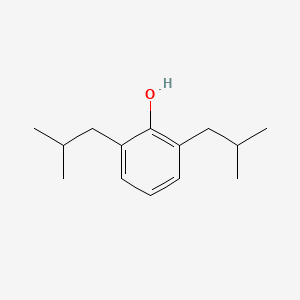
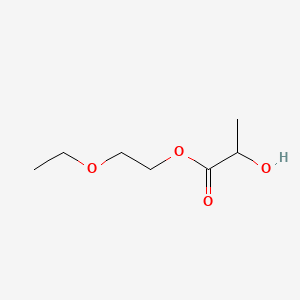
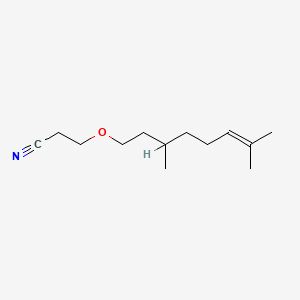
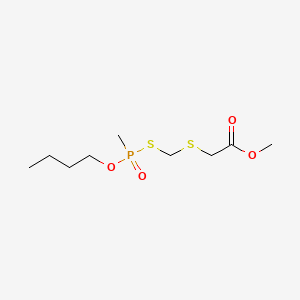

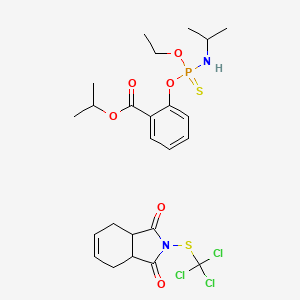
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

